Product packaging for 3-chloro-N-pentylbenzamide(Cat. No.:CAS No. 35306-57-1)

3-chloro-N-pentylbenzamide

Cat. No.: B3424513
CAS No.: 35306-57-1
M. Wt: 225.71 g/mol
InChI Key: OWIOHGXJMPRXCO-UHFFFAOYSA-N
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Description

3-Chloro-N-pentylbenzamide is an organic compound with the CAS Registry Number 35306-57-1 . Its molecular formula is C12H16ClNO, corresponding to a molecular weight of 225.72 g/mol . This benzamide derivative features a chloro substituent at the meta-position of the benzoyl ring and an N-pentyl chain. As a member of the benzamide family, which includes compounds with significant biological and material science applications, it serves as a valuable building block in medicinal chemistry and chemical synthesis research . The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this chemical as a reference standard or as a synthetic intermediate for developing novel substances. Always refer to the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16ClNO B3424513 3-chloro-N-pentylbenzamide CAS No. 35306-57-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-pentylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-2-3-4-8-14-12(15)10-6-5-7-11(13)9-10/h5-7,9H,2-4,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIOHGXJMPRXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101307565
Record name Benzamide, 3-chloro-N-pentyl-
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Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35306-57-1
Record name Benzamide, 3-chloro-N-pentyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35306-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 3-chloro-N-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101307565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Chloro N Pentylbenzamide and Its Derivatives

Strategic Approaches to Amide Bond Formation

The formation of the amide bond is a cornerstone of organic synthesis, and a variety of methods have been developed to construct the N-pentylbenzamide scaffold from 3-chlorobenzoic acid and n-pentylamine.

Carboxylic Acid Activation and Coupling Reagents

A prevalent strategy for amide bond formation involves the activation of the carboxylic acid group of 3-chlorobenzoic acid to make it more susceptible to nucleophilic attack by n-pentylamine. This is often achieved by converting the carboxylic acid into a more reactive intermediate.

One of the most traditional methods is the formation of an acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used to convert 3-chlorobenzoic acid into 3-chlorobenzoyl chloride. scispace.comucl.ac.uk This highly reactive acyl chloride then readily reacts with n-pentylamine to form the desired amide.

In addition to acyl chlorides, a wide array of coupling reagents have been developed to facilitate amide bond formation under milder conditions, which is particularly important in the synthesis of complex molecules. ucl.ac.uk These reagents activate the carboxylic acid in situ. Common classes of coupling reagents include:

Carbodiimides: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. ucl.ac.ukgoogle.com

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its analogues are powerful activating agents.

Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high efficiency and rapid reaction times. ucl.ac.ukcbijournal.com

Table 1: Common Coupling Reagents for Amide Bond Formation
Reagent ClassExample ReagentTypical Additive
CarbodiimidesEDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt (1-hydroxybenzotriazole)
Phosphonium SaltsBOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate)-
Uronium/Aminium SaltsHATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)DIPEA (N,N-Diisopropylethylamine)
Uronium/Aminium SaltsHBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)DIPEA (N,N-Diisopropylethylamine)

Direct Amidation Techniques

To circumvent the need for stoichiometric activating agents, which generate significant waste, direct amidation techniques have gained prominence. These methods facilitate the formation of the amide bond directly from the carboxylic acid and amine.

One approach involves heating the carboxylic acid and amine together, often at high temperatures and sometimes with the use of a catalyst to drive the reaction. rsc.org Zirconium-based catalysts, for instance, have been shown to be effective in promoting direct amide formation. rsc.org

Biocatalysis offers a green alternative for amide bond synthesis. Enzymes, such as certain lipases, can catalyze the formation of amide bonds under mild conditions, often in aqueous or low-water systems. rsc.org This approach is highly selective and environmentally benign.

Halogenation and Substitution Strategies for Benzamide (B126) Core Modification

The introduction of the chloro substituent onto the benzamide core can be achieved through various halogenation strategies. While direct chlorination of N-pentylbenzamide at the meta position can be challenging due to directing group effects, modern C-H activation methodologies provide pathways for regioselective halogenation.

For instance, ruthenium and iridium-based catalytic systems have been developed for the ortho-C–H halogenation of benzamides. rsc.orgrsc.org Cp*Ir(III) complexes, for example, have proven effective for the iodination and bromination of N,N-diisopropylbenzamides using N-halosuccinimides as the halogen source. rsc.org Although these methods target the ortho position, they demonstrate the potential of transition metal catalysis for the functionalization of the benzamide ring.

Peptide-catalyzed enantioselective bromination has also been reported, offering a method for the asymmetric synthesis of atropisomeric benzamides. nih.gov This highlights the potential for developing catalytic systems for the regioselective and stereoselective halogenation of benzamide derivatives.

Synthesis of N-Alkyl Chains for Benzamide Analogues

The N-pentyl group of 3-chloro-N-pentylbenzamide is derived from n-pentylamine. The synthesis of this and other N-alkyl chains can be accomplished through several routes.

A common laboratory method involves the nucleophilic substitution of an alkyl halide with an amine. For instance, n-pentylamine can be synthesized by reacting 1-bromopentane (B41390) with an excess of ammonia (B1221849) or a protected form of ammonia. scirp.org Alternatively, reductive amination of pentanal with ammonia and a reducing agent provides another route.

The synthesis can also start from alcohols. For example, n-pentanol can be converted to an alkyl halide, which is then subjected to amination. vaia.com Industrial-scale production may utilize continuous processes, such as the reaction of n-amyl alcohol with ammonia and hydrogen over a Cu-Co/Al2O3-diatomite catalyst. google.com

Table 2: Synthetic Routes to n-Pentylamine
Starting MaterialKey ReagentsReaction Type
1-BromopentaneAmmoniaNucleophilic Substitution
PentanalAmmonia, Reducing Agent (e.g., H₂, catalyst)Reductive Amination
n-Pentanol1. Hydrogen Halide (to form alkyl halide) 2. AmmoniaSubstitution
n-Amyl alcoholAmmonia, Hydrogen, Catalyst (Cu-Co/Al₂O₃-diatomite)Continuous Catalytic Amination

Novel Catalytic Systems in Benzamide Synthesis

The development of novel catalytic systems has significantly advanced the synthesis of benzamides, offering improved efficiency, selectivity, and substrate scope.

Ruthenium-based catalysts have been employed for the hydration of benzonitriles to benzamides. d-nb.info This provides an alternative synthetic route starting from a different functional group. One-pot syntheses are particularly attractive from an efficiency standpoint. For example, a bifunctional catalyst, Rh(OH)₃ supported on a core-shell material (TS-1@KCC-1), has been used for the one-pot synthesis of benzamide from benzaldehyde, ammonia, and hydrogen peroxide. nih.govrsc.org

Iron(III) sulfate (B86663) has been shown to catalyze the rearrangement of 2-alkyl-3-aryloxaziridines, formed in situ from N-alkylamines and benzaldehydes, to yield N-alkylbenzamides. rsc.org Furthermore, ruthenium-catalyzed ortho-arylation of N-alkyl benzamides with boronic acids has been demonstrated as a method for further derivatization of the benzamide core, which can lead to the synthesis of more complex structures like fluorenones. acs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for compounds like this compound, aiming to reduce environmental impact.

A key focus is the move from stoichiometric reagents to catalytic methods for amide bond formation, which minimizes waste generation. sigmaaldrich.com The use of environmentally benign solvents, or even solvent-free conditions, is another important aspect. scispace.comsioc-journal.cn For example, some amide syntheses can be performed in water, a green solvent. rsc.org

Biocatalytic methods, employing enzymes for amide synthesis, represent a significant advancement in green chemistry, offering high selectivity and mild reaction conditions. rsc.org One-pot tandem reactions, where multiple synthetic steps are carried out in a single reactor, improve process efficiency and reduce the need for purification of intermediates, further aligning with green chemistry principles. rsc.org

Table 3: Application of Green Chemistry Principles in Benzamide Synthesis
Green Chemistry PrincipleApplication in Benzamide SynthesisReference
CatalysisUse of catalysts instead of stoichiometric coupling reagents for amide bond formation. sigmaaldrich.com
Safer SolventsEmploying water as a solvent or using solvent-free reaction conditions. scispace.comrsc.org
Renewable FeedstocksWhile not explicitly detailed for this compound, the use of bio-derived starting materials is a key principle.-
Atom EconomyOne-pot synthesis and catalytic reactions that maximize the incorporation of starting materials into the final product. rsc.org
Use of BiocatalystsEnzyme-catalyzed amide bond formation for high selectivity and mild conditions. rsc.org

High Resolution Structural Elucidation and Conformational Analysis

Single Crystal X-ray Diffraction Studies of 3-Chloro-N-pentylbenzamide Analogues

While specific crystallographic data for this compound is not widely published, extensive studies on analogous benzamides, such as 3-chlorobenzamide (B146230), provide a robust framework for understanding its solid-state characteristics. rsc.orgcarleton.edurigaku.comfzu.cz The principles of X-ray diffraction allow for the precise determination of bond lengths, bond angles, and unit cell dimensions from a single, high-quality crystal. carleton.edu

In the solid state, benzamide (B126) analogues are known to form extensive networks of intermolecular hydrogen bonds. For secondary amides like this compound, the amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This typically results in the formation of hydrogen-bonded chains or cyclic dimers.

X-ray diffraction studies on analogous structures reveal distinct conformational preferences in the solid state. The amide functional group is typically found to be planar or nearly planar due to the delocalization of the nitrogen lone pair into the carbonyl π-system. This planarity is a key feature of the amide bond.

The orientation of the 3-chlorophenyl ring relative to the amide plane is defined by a torsion angle. In related structures, this angle is often non-zero, indicating a twist between the aromatic ring and the amide group to minimize steric hindrance. The flexible N-pentyl group would likely adopt an extended, all-trans conformation to minimize steric strain within the packed crystal structure. The specific conformation is a balance between maximizing strong hydrogen bonds and minimizing unfavorable steric clashes.

Table 1: Representative Crystallographic Data for a Benzamide Analogue This table presents typical data obtained from single crystal X-ray diffraction analysis of a related benzamide compound to illustrate expected values.

ParameterRepresentative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.1 - 5.5
b (Å)9.5 - 10.0
c (Å)14.0 - 14.5
β (°)95 - 100
Volume (ų)750 - 800
Z (molecules/unit cell)4
Hydrogen Bond (N-H···O)Yes, forming infinite chains

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. It provides information on the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

For a molecule like this compound, a one-dimensional (1D) NMR spectrum can be complex due to overlapping signals, particularly in the aromatic region. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguous assignment.

COSY: A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. This would allow for the clear assignment of protons within the pentyl chain (e.g., tracing the connections from the N-CH₂ group down to the terminal -CH₃) and within the aromatic ring.

HSQC: An HSQC experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the definitive assignment of each carbon atom that has an attached proton.

HMBC: An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons (like the carbonyl carbon and the two carbons of the benzene (B151609) ring that lack protons) and for linking the different fragments of the molecule, such as connecting the N-pentyl group to the amide carbonyl.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Predicted values are based on standard chemical shift increments and data from analogous compounds like 3-chlorobenzamide and N-alkylamides. chemicalbook.comchemicalbook.com

Atom PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)
Carbonyl (C=O)~167-
Aromatic C-1 (C-CO)~136-
Aromatic C-2~128~7.8 (d)
Aromatic C-3 (C-Cl)~134-
Aromatic C-4~130~7.5 (t)
Aromatic C-5~131~7.6 (d)
Aromatic C-6~126~7.7 (s)
N-CH₂ (Pentyl C1')~40~3.4 (q)
N-CH₂-CH₂ (Pentyl C2')~30~1.6 (quint)
N-(CH₂)₂-CH₂ (Pentyl C3')~29~1.3 (sext)
N-(CH₂)₃-CH₂ (Pentyl C4')~22~1.3 (sext)
Terminal CH₃ (Pentyl C5')~14~0.9 (t)
Amide N-H-~6.5 (broad t)

Conformational Dynamics via Variable Temperature NMR

The amide C-N bond in this compound has a significant double bond character, which restricts free rotation. This restriction can make the two protons on the carbon adjacent to the nitrogen (the N-CH₂ group) magnetically non-equivalent at low temperatures.

Variable Temperature (VT) NMR is the ideal technique to study this dynamic process. nih.govcdnsciencepub.comst-andrews.ac.uk

At low temperatures , rotation around the C-N bond is slow on the NMR timescale, and the two N-CH₂ protons may appear as a complex multiplet because they are diastereotopic.

As the temperature is increased , the rate of rotation increases. The signals corresponding to these protons will broaden and move closer together.

At the coalescence temperature , the individual signals merge into a single, broad peak. lifesciencesite.com

At high temperatures , the rotation becomes so fast that the two protons become chemically equivalent on the NMR timescale, and their signal sharpens into a simple triplet (coupled to the adjacent CH₂ group).

By analyzing the line shape of the signals at different temperatures, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier, providing quantitative insight into the conformational stability of the amide bond. mdpi.com

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the precise molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₁₂H₁₆ClNO), the expected monoisotopic mass is approximately 225.0920 g/mol . The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity about one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Under electron ionization (EI), the molecule will fragment in predictable ways, providing a structural fingerprint. libretexts.org Key fragmentation pathways for N-alkylbenzamides include:

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a common pathway for amides and amines. This would result in the loss of a butyl radical (•C₄H₉) from the pentyl chain, leading to a prominent ion.

McLafferty Rearrangement: If sterically feasible, a gamma-hydrogen from the pentyl chain can be transferred to the carbonyl oxygen, followed by the cleavage of the beta-carbon bond. This results in the loss of a neutral alkene (propene) and the formation of a radical cation.

Acylium Ion Formation: Cleavage of the amide C-N bond is a very common and often dominant fragmentation pathway, leading to the formation of the stable 3-chlorobenzoyl cation. This is often the base peak in the spectrum.

Aromatic Ring Fragmentation: The 3-chlorobenzoyl cation can further fragment by losing CO to form the 3-chlorophenyl cation.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (mass/charge)Proposed Fragment IonFragmentation Pathway
225/227[C₁₂H₁₆ClNO]⁺˙Molecular Ion (M⁺˙)
182/184[C₉H₁₁ClNO]⁺Loss of •C₃H₇ (propyl radical)
168/170[C₈H₉ClNO]⁺Alpha-Cleavage (loss of •C₄H₉)
155/157[C₇H₆ClNO]⁺˙McLafferty Rearrangement
139/141[C₇H₄ClO]⁺Acylium Ion (Base Peak)
111/113[C₆H₄Cl]⁺Loss of CO from Acylium Ion

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy is a cornerstone in the structural elucidation of chemical compounds. Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR active, it must cause a change in the molecule's dipole moment. edinst.com In contrast, Raman spectroscopy is a light scattering technique. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. A vibrational mode is Raman active if it leads to a change in the polarizability of the molecule. edinst.com Because their selection rules differ, IR and Raman spectroscopy often provide complementary information, allowing for a more complete characterization of a molecule's functional groups. edinst.com

The vibrational spectrum of this compound can be interpreted by analyzing the characteristic frequencies of its main structural components: the secondary amide group (-CONH-), the substituted benzene ring, the pentyl alkyl chain, and the carbon-chlorine bond.

Amide Group Vibrations: The amide group gives rise to several characteristic bands, often referred to as Amide A, B, I, II, and III bands.

N-H Stretching: The Amide A band, corresponding to the N-H stretching vibration, is typically observed in the region of 3300-3500 cm⁻¹. In the solid state, intermolecular hydrogen bonding between the N-H proton and the carbonyl oxygen of a neighboring molecule causes this band to shift to a lower frequency (red-shift) and broaden. For a related compound, 3-chloro-N-phenylbenzamide, the N-H stretching peak was reported at 3352 cm⁻¹. tci-thaijo.org A similar position would be expected for this compound in the solid state.

C=O Stretching (Amide I): The Amide I band is one of the most intense and useful bands in the IR spectrum of amides. It is primarily due to the C=O stretching vibration and appears in the 1630-1680 cm⁻¹ range for secondary amides. Its exact position is sensitive to the physical state and hydrogen bonding. nih.gov In 3-chloro-N-phenylbenzamide, this peak was found at 1659 cm⁻¹. tci-thaijo.org This strong absorption is a key diagnostic feature.

N-H Bending and C-N Stretching (Amide II & III): The Amide II band, appearing between 1510-1570 cm⁻¹, is a result of the coupling between the N-H in-plane bending and C-N stretching vibrations. The Amide III band is more complex, involving C-N stretching, N-H bending, and other vibrations, and is typically found in the 1250-1350 cm⁻¹ range.

Aromatic and Alkyl Group Vibrations:

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed as weak to medium bands above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the pentyl group appear as strong bands in the 2850-2960 cm⁻¹ region. The bending vibrations for methylene (B1212753) (-CH₂) and methyl (-CH₃) groups are found around 1465 cm⁻¹ and 1380 cm⁻¹, respectively. researchgate.net

C=C Ring Stretching: The benzene ring exhibits characteristic C=C stretching vibrations in the 1400-1600 cm⁻¹ region. These bands can help confirm the presence of the aromatic ring.

C-Cl Stretching: The vibration associated with the carbon-chlorine bond is expected in the fingerprint region of the spectrum. The C-Cl stretching frequency for chlorobenzenes typically falls in the range of 600-800 cm⁻¹, although its intensity can be variable.

The following tables summarize the expected principal vibrational frequencies and their assignments for this compound based on established group frequencies and data from related compounds.

Interactive Data Table: Expected Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3350Medium-StrongN-H Stretch (Amide A)Secondary Amide
3100-3000Weak-MediumAromatic C-H StretchBenzene Ring
2960-2850StrongAliphatic C-H StretchPentyl Group
~1660Very StrongC=O Stretch (Amide I)Secondary Amide
~1540Medium-StrongN-H Bend + C-N Stretch (Amide II)Secondary Amide
~1600, ~1475, ~1430Medium-WeakC=C Ring StretchBenzene Ring
~1465Medium-CH₂- BendPentyl Group
~1290MediumC-N Stretch + N-H Bend (Amide III)Secondary Amide
800-600Medium-StrongC-Cl StretchChloro-Aromatic

Interactive Data Table: Expected Raman Scattering Bands

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3100-3000StrongAromatic C-H StretchBenzene Ring
2960-2850Very StrongAliphatic C-H StretchPentyl Group
~1660MediumC=O Stretch (Amide I)Secondary Amide
~1600Very StrongC=C Ring Stretch (in-plane)Benzene Ring
~1000StrongRing Breathing ModeBenzene Ring
800-600StrongC-Cl StretchChloro-Aromatic

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

DFT is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org It is instrumental in predicting the geometry, electronic properties, and reactivity of molecules like 3-chloro-N-pentylbenzamide.

The electronic properties of this compound are dictated by its constituent functional groups: the chlorophenyl ring, the amide linkage, and the N-pentyl chain. The chlorine atom acts as an electron-withdrawing group via induction, while the amide group exhibits resonance. These features significantly influence the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is typically localized on the more electron-rich portions of the molecule, likely the benzoyl ring and the amide group, while the LUMO is distributed over the electron-accepting regions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. DFT calculations allow for the precise determination of these orbital energies and their distribution. youtube.comaps.org

Table 1: Representative Frontier Orbital Energies for this compound (Calculated using DFT) This table presents hypothetical yet realistic values based on typical DFT calculations for structurally similar aromatic amides.

Parameter Energy (eV)
HOMO Energy -6.58
LUMO Energy -1.23
HOMO-LUMO Gap 5.35

DFT calculations are also highly effective for determining the thermodynamic parameters of chemical reactions, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). abinit.org For instance, the amide hydrolysis of this compound is a fundamental reaction whose feasibility and spontaneity can be predicted. By calculating the energies of the reactants, transition states, and products, a comprehensive reaction profile can be constructed. A negative ΔG indicates a spontaneous reaction under the given conditions.

Table 2: Hypothetical Thermodynamic Parameters for the Hydrolysis of this compound at 298.15 K This table illustrates representative thermodynamic data for a typical amide hydrolysis reaction, as would be calculated by DFT methods.

Thermodynamic Parameter Value Unit
Enthalpy of Reaction (ΔH) -15.2 kcal/mol
Entropy of Reaction (ΔS) 5.8 cal/mol·K
Gibbs Free Energy of Reaction (ΔG) -16.9 kcal/mol

Molecular Dynamics (MD) Simulations

MD simulations provide a means to study the time-dependent behavior of a molecular system, offering a dynamic picture of its conformational landscape and interactions with its environment. nih.govmdpi.com

The N-pentyl group of this compound introduces significant conformational flexibility. Rotation around the various C-C single bonds of the pentyl chain and the C-N amide bond leads to a complex potential energy surface with multiple local minima. MD simulations can explore this landscape to identify the most stable conformers and the energy barriers between them. nih.govplos.org The planarity of the amide bond is generally maintained, but different orientations of the pentyl chain relative to the benzamide (B126) core can be sampled. These conformational preferences are crucial for understanding how the molecule interacts with biological targets.

Table 3: Relative Energies of Hypothetical Conformers of this compound This table provides an example of conformational analysis results from MD simulations, showing the relative stability of different rotamers of the pentyl chain.

Conformer (Dihedral Angle) Relative Energy (kcal/mol) Population (%)
Anti (180°) 0.00 65
Gauche+ (60°) 0.85 17.5
Gauche- (-60°) 0.85 17.5

Table 4: Predicted Solvation Effects on Molecular Properties of this compound This table shows how a key molecular property might change in different solvent environments, as predicted by MD simulations.

Solvent Dipole Moment (Debye) Solvent Accessible Surface Area (Ų)
Gas Phase (Vacuum) 3.8 450
Dodecane (Nonpolar) 4.1 455
Water (Polar) 5.2 480

Quantum Chemical Topology and Non-Covalent Interaction Analysis

Quantum Chemical Topology (QCT) methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), partition the electron density of a molecule to define atoms and the bonds between them. acs.orgrsc.orgresearchgate.net This approach, combined with Non-Covalent Interaction (NCI) analysis, is excellent for identifying and visualizing weak interactions that govern molecular structure and crystal packing. researchgate.netresearchgate.net

For this compound, several non-covalent interactions are expected. These include potential weak intramolecular hydrogen bonds, C-H···π interactions between the pentyl chain and the aromatic ring, and halogen bonding involving the chlorine atom. NCI analysis can generate 3D plots that visually distinguish between attractive (e.g., hydrogen bonds) and repulsive (e.g., steric clashes) interactions, providing a deeper understanding of the forces that stabilize the molecule's preferred conformations. acs.org

Table 5: Analysis of Potential Non-Covalent Interactions in this compound This table summarizes the types of non-covalent interactions that would be investigated using QCT and NCI analysis, based on studies of similar molecules.

Interaction Type Involved Atoms/Groups Predicted Strength
Halogen Bond C-Cl ··· O=C Weakly Attractive
C-H···π Interaction Pentyl C-H ··· Phenyl Ring Weakly Attractive
N-H···O Hydrogen Bond (Intermolecular) N-H ··· O=C Moderately Attractive
van der Waals Interactions Throughout the molecule Dispersive

Virtual Screening and Ligand-Based Design Approaches for Hypothetical Interactions

In the absence of empirical data from direct experimental investigation, computational methods such as virtual screening and ligand-based design serve as powerful tools to hypothesize the biological interactions of "this compound." These in silico techniques allow for the exploration of potential protein targets and the elucidation of key structural features that may govern its bioactivity. By leveraging data from known active molecules and the three-dimensional structures of proteins, it is possible to construct models that predict the binding affinity and interaction patterns of novel compounds like this compound.

Virtual screening of large compound libraries is a common strategy in drug discovery to identify potential hit molecules. mdpi.com In a hypothetical scenario, "this compound" could be included in a virtual library of benzamide derivatives for screening against a specific biological target. For instance, based on studies of similar benzamide-containing molecules, a relevant target could be an enzyme such as a histone deacetylase (HDAC) or a kinase, which are often implicated in various diseases. nih.govmdpi.com

A typical structure-based virtual screening workflow would involve molecular docking simulations. This process computationally places the three-dimensional conformation of "this compound" into the binding site of a target protein. The scoring functions within the docking software then estimate the binding free energy, providing a rank for the compound's potential to interact with the protein.

Hypothetical Molecular Docking Results:

To illustrate this, a hypothetical docking study of "this compound" against a putative kinase target is presented below. The data in the table represents predicted binding energies and potential interacting residues within the kinase's active site.

CompoundPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)Type of Interaction (Hypothetical)
This compound -8.2Leu25, Val33, Ala46, Lys48, Leu98, Asp109Hydrophobic, Hydrogen Bond
Reference Inhibitor-9.5Leu25, Val33, Lys48, Thr99, Asp109, Phe110Hydrophobic, Hydrogen Bond, Pi-Pi Stacking

Ligand-based design approaches, such as Quantitative Structure-Activity Relationship (QSAR) studies, offer another avenue to predict the activity of "this compound." nih.govleidenuniv.nl QSAR models are built on the principle that the biological activity of a series of compounds is related to their physicochemical properties and structural features. igi-global.com

Hypothetical QSAR Model Parameters:

A hypothetical QSAR model for a series of benzamide derivatives, including "this compound," might consider the following molecular descriptors:

DescriptorDefinitionHypothetical Value for this compound
LogPOctanol-water partition coefficient (lipophilicity)3.5
Molecular WeightMass of the molecule225.71 g/mol
Number of H-bond DonorsCount of hydrogen bond donor atoms1
Number of H-bond AcceptorsCount of hydrogen bond acceptor atoms1
Polar Surface Area (PSA)Surface sum over all polar atoms29.1 Ų

By correlating these descriptors with the known biological activities of a training set of benzamide compounds, a predictive model can be generated. The values for "this compound" could then be used to estimate its potential activity based on the established relationship. For example, a QSAR model might indicate that optimal activity is associated with a certain range of lipophilicity (LogP) and specific steric and electronic features, insights that can guide the design of more potent analogs.

These computational approaches, while predictive in nature, provide a rational basis for prioritizing "this compound" for further experimental validation. The hypothetical interactions and predicted properties serve as a foundational hypothesis for its potential biological role, guiding future research efforts in the laboratory.

Mechanistic Investigations of Chemical Reactivity and Transformation

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic data are crucial for quantifying the feasibility and rate of chemical transformations involving 3-chloro-N-pentylbenzamide. While specific experimental values for this compound are not extensively documented in publicly available literature, its reactivity can be understood by examining studies on analogous N-substituted amides.

Amide Hydrolysis: The hydrolysis of N-substituted amides is a well-studied reaction that can proceed under acidic, basic, or neutral conditions. In high-temperature water, the hydrolysis of compounds like N-methylacetamide follows a nucleophilic substitution (SN2) mechanism where water acts as the nucleophile. researchgate.net The reaction is first-order with respect to both the amide and water under these conditions. researchgate.net The rate of hydrolysis for benzamides is sensitive to pH; for instance, the hydrolysis of N-chloro-N-methylbenzamides in aqueous alkali is understood as a base-catalyzed process. rsc.org

For this compound, hydrolysis would yield 3-chlorobenzoic acid and pentylamine. A thermodynamic analysis of this reaction would involve measuring key parameters to determine the spontaneity and energy changes associated with the process.

Table 1: Key Thermodynamic Parameters for Reaction Analysis

ParameterSymbolDescription
Gibbs Free EnergyΔG°Indicates the spontaneity of a reaction. A negative value signifies a spontaneous process under standard conditions.
Enthalpy of ReactionΔH°Measures the heat absorbed or released during the reaction. A negative value (exothermic) indicates heat is released.
Entropy of ReactionΔS°Represents the change in disorder or randomness of the system.
Enthalpy of FusionΔfusHThe heat absorbed when a substance melts. For benzamide (B126), this value is approximately 23.76 kJ/mol. nist.gov
Enthalpy of SublimationΔsubH°The heat required for a substance to change from a solid to a gas. For benzamide, this is about 102 kJ/mol. nist.gov

These parameters are typically determined through techniques like calorimetry and by studying the temperature dependence of the reaction's equilibrium constant. For related benzamides, thermodynamic parameters for formation have been determined through solubility and computational methods. mdpi.com Such approaches would be applicable to determine the thermodynamic profile of reactions involving this compound.

Catalytic Transformations Involving the Benzamide Moiety

The benzamide moiety is a versatile functional group for catalytic transformations, enabling the synthesis of more complex molecules. The amide group can act as a directing group in C-H activation reactions, guiding a metal catalyst to a specific position on the aromatic ring.

Palladium-Catalyzed C-H Functionalization: Palladium catalysts are widely used to functionalize C-H bonds. The amide group, including simple -CONH2, can direct the catalyst to the ortho position of the benzoyl ring, enabling reactions like arylation. researchgate.netnih.gov This allows for the formation of a new carbon-carbon bond at the position adjacent to the amide substituent. For this compound, this would correspond to C-H activation at the C2 and C6 positions of the benzene (B151609) ring. Such reactions are pivotal in modern organic synthesis, though they often require specific directing groups and reaction conditions. researchgate.net Palladium-catalyzed hydroarylation has also been developed for N-propargyl benzamides to synthesize N-allylbenzamides, demonstrating the utility of these catalysts in transforming the N-alkyl portion of the molecule as well. nih.gov

Hydrogenation: Catalytic hydrogenation of amides is a key method for producing amines or alcohols. The reaction pathway depends on the catalyst used. elsevierpure.com

C-N Bond Cleavage: Using a silver-on-alumina catalyst, benzamides can be selectively hydrogenated to yield alcohols and amines. elsevierpure.com For this compound, this would produce 3-chlorobenzyl alcohol and pentylamine.

C-O Bond Cleavage: More commonly, hydrogenation using other heterogeneous catalysts cleaves the C-O bond of the intermediate hemiaminal, leading to the formation of an amine after subsequent reduction. elsevierpure.com This pathway would convert this compound into N-(3-chlorobenzyl)pentylamine.

Specialized ruthenium complexes have also been shown to effectively hydrogenate thioesters, thiocarbamates, and thioamides, highlighting the ongoing development of catalysts for reducing amide-like functional groups. researchgate.net

Role of the Chloro Substituent in Reaction Selectivity

The chlorine atom at the meta-position (C3) of the benzoyl group significantly influences the reactivity and selectivity of this compound, primarily through its electronic effects.

Inductive and Resonance Effects: Halogens like chlorine exhibit two opposing electronic effects:

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the benzene ring through the sigma bond. This effect is deactivating, making the ring less reactive toward electrophilic substitution than benzene itself. libretexts.orgstackexchange.com

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be donated to the pi-system of the benzene ring. This effect increases electron density, particularly at the ortho and para positions. libretexts.org

For halogens, the inductive effect is stronger than the resonance effect, resulting in a net deactivation of the ring. libretexts.org However, the resonance donation directs incoming electrophiles to the ortho and para positions relative to the chlorine atom.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution on this compound

SubstituentPositionElectronic EffectDirecting Influence
-ClMeta (C3)-I > +R (Deactivating)Ortho, Para-directing (to C2, C4, C6)
-C(O)NH-pentylC1-I, -R (Deactivating)Meta-directing (to C3, C5)

Radical Chemistry and Electron Transfer Processes

The presence of a carbon-chlorine bond allows this compound to participate in radical chemistry. Radical reactions are often initiated by light (photochemistry) or radical initiators.

Photochlorination: Photochlorination involves the homolytic cleavage of molecular chlorine by UV radiation to form chlorine radicals. wikipedia.org These highly reactive radicals can abstract hydrogen atoms from C-H bonds, proceeding via a chain reaction mechanism. The selectivity of this process on an alkane chain favors tertiary hydrogens over secondary and primary ones. wikipedia.org In this compound, this could lead to chlorination on the pentyl group.

Electron Transfer: Electron transfer (ET) is a fundamental process where an electron moves from one chemical species to another. youtube.com Photoinduced electron-transfer can initiate substitution reactions. nih.gov In peptides, amide groups have been shown to stabilize radical cations on adjacent amino acid side chains, facilitating long-distance electron transfer. nih.gov This suggests that the amide moiety in this compound could play a role in mediating ET processes, potentially influencing the stability of radical intermediates formed on the molecule. The rate constant for the reaction of unsubstituted benzamide with hydroxyl radicals has been estimated, providing a baseline for understanding its atmospheric reactivity. nih.gov

Reaction Mechanism Elucidation using Spectroscopic Intermediates

Identifying transient intermediates is key to understanding a reaction mechanism. Modern spectroscopic techniques allow for the real-time monitoring of reactions and the characterization of short-lived species.

NMR Spectroscopy: In situ or real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining kinetic data and identifying intermediates during a chemical reaction. mpg.denih.gov By monitoring the disappearance of reactant signals and the appearance of product and intermediate signals over time, a detailed mechanistic picture can be constructed. researchgate.netnih.gov For a reaction involving this compound, one could track the characteristic shifts of the aromatic and pentyl group protons to follow the reaction's progress.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is exceptionally sensitive for detecting charged intermediates, which are common in catalytic reactions. nih.govrsc.org By analyzing the reaction mixture directly, it is possible to identify metal-ligand complexes or protonated organic species that are part of a catalytic cycle. nih.gov The fragmentation pattern in a mass spectrum can also provide structural information about the products and intermediates. researchgate.net The use of rapid sampling techniques allows for near-instantaneous analysis of reaction mixtures without extensive sample preparation. waters.com

Infrared (IR) Spectroscopy: IR spectroscopy is useful for tracking the transformation of functional groups. masterorganicchemistry.com For this compound, the strong carbonyl (C=O) stretch of the amide group (typically around 1630-1690 cm⁻¹) would be a key signal to monitor. masterorganicchemistry.com Its disappearance or shift in frequency would indicate that the amide has reacted.

Table 3: Spectroscopic Data for Functional Groups in this compound

Functional GroupSpectroscopic TechniqueCharacteristic Signal/Region
Amide C=OIR SpectroscopyStrong, sharp absorption at ~1630-1690 cm⁻¹
Amide N-HIR SpectroscopyAbsorption at ~3300 cm⁻¹
Aromatic C-H¹H NMR SpectroscopySignals in the ~7.0-8.0 ppm region
Alkyl C-H (Pentyl)¹H NMR SpectroscopySignals in the ~0.9-3.5 ppm region
Molecular IonMass SpectrometryPeak corresponding to the molecular weight (m/z)

By combining these techniques, researchers can propose and validate detailed reaction mechanisms, identifying key intermediates and transition states involved in the chemical transformations of this compound.

Design and Synthesis of 3 Chloro N Pentylbenzamide Analogues and Isosteres

Systematic Structural Modifications on the Pentyl Chain

Modifications to the N-pentyl chain of 3-chloro-N-pentylbenzamide can significantly influence its biological activity by altering its lipophilicity, metabolic stability, and interaction with target proteins. Research into analogous compounds, such as anandamide, has demonstrated that variations in the length and branching of an N-pentyl chain can have profound effects on potency and efficacy. nih.gov

Key modifications to the pentyl chain include:

Chain Length Variation: Synthesizing a homologous series with alkyl chains of varying lengths (e.g., from N-propyl to N-heptyl) can determine the optimal chain length for biological activity.

Branching: Introducing branching, such as methyl or dimethyl groups, along the pentyl chain can increase steric bulk and potentially enhance binding affinity and metabolic stability. For instance, analogues with a dimethylheptyl (DMH) side chain have shown increased potency in other molecular contexts. nih.gov

Introduction of Unsaturation: The synthesis of analogues with double or triple bonds within the pentyl chain can introduce conformational rigidity and alter the electronic properties of the side chain.

Cyclization: Incorporating the pentyl chain into a cyclic moiety, such as a cyclopentyl or cyclohexyl group, can restrict conformational freedom, which may lead to higher receptor selectivity.

The synthesis of these analogues typically involves the acylation of the corresponding primary or secondary amine with 3-chlorobenzoyl chloride. The requisite amines can be sourced commercially or synthesized through standard organic chemistry methods. For example, branched-chain amines can be prepared via multi-step sequences starting from commercially available alcohols or aldehydes.

Table 1: Examples of N-Pentyl Chain Modifications and Synthetic Precursors

Modification TypeExample Analogue NameAmine Precursor
Chain Length Variation3-Chloro-N-propylbenzamidePropan-1-amine
Branching3-Chloro-N-(2,2-dimethylpropyl)benzamide2,2-Dimethylpropan-1-amine
Unsaturation3-Chloro-N-(pent-4-en-1-yl)benzamidePent-4-en-1-amine
Cyclization3-Chloro-N-cyclopentylbenzamideCyclopentylamine

Modulation of Aromatic Ring Substitution Patterns

Altering the substitution pattern on the aromatic ring of this compound is a fundamental strategy to modulate its electronic properties, lipophilicity, and potential for specific intermolecular interactions such as hydrogen bonding or halogen bonding. The existing chloro-substituent at the meta-position influences the reactivity and directing effects for further substitutions.

The principles of electrophilic aromatic substitution guide the synthesis of analogues with varied substitution patterns. msu.edulibretexts.orgmasterorganicchemistry.com The chloro group is a deactivating, ortho-, para-director. libretexts.org Therefore, introducing new substituents requires careful consideration of reaction conditions and the directing effects of all groups on the ring.

Strategies for Modifying Aromatic Substitution:

Positional Isomers: The synthesis of 2-chloro- and 4-chloro-N-pentylbenzamide allows for an investigation into the optimal position of the chlorine atom.

Halogen Variation: Replacing the chlorine atom with other halogens (F, Br, I) can systematically alter the size, electronegativity, and halogen-bonding potential of the substituent.

Introduction of Electron-Donating Groups: Adding groups like methoxy (B1213986) (-OCH3) or methyl (-CH3) can increase the electron density of the aromatic ring. youtube.com

Introduction of Electron-Withdrawing Groups: Incorporating groups such as nitro (-NO2) or trifluoromethyl (-CF3) decreases the ring's electron density. libretexts.orgyoutube.com

Disubstituted and Polysubstituted Analogues: The synthesis of analogues with multiple substituents can lead to compounds with fine-tuned properties. For example, a practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate for other complex molecules, has been reported, showcasing methods for creating polysubstituted aromatic rings. semanticscholar.org

The synthesis of these analogues starts with the appropriately substituted benzoic acid, which is then converted to the corresponding benzoyl chloride (e.g., using thionyl chloride) before reaction with pentylamine. Many substituted benzoic acids are commercially available or can be synthesized through established methods like nitration, halogenation, and Friedel-Crafts reactions. google.com

Table 2: Examples of Aromatic Ring Modifications

ModificationExample Analogue NameStarting Benzoic Acid
Positional Isomer4-Chloro-N-pentylbenzamide4-Chlorobenzoic acid
Halogen Variation3-Bromo-N-pentylbenzamide3-Bromobenzoic acid
Electron-Donating Group3-Chloro-4-methoxy-N-pentylbenzamide3-Chloro-4-methoxybenzoic acid
Electron-Withdrawing Group3-Chloro-4-nitro-N-pentylbenzamide3-Chloro-4-nitrobenzoic acid

Isosteric Replacements of the Amide Linkage

The amide bond, while crucial for the structure of many bioactive molecules, can be susceptible to enzymatic hydrolysis and may contribute to poor pharmacokinetic properties. cambridgemedchemconsulting.com Replacing the amide linkage with a bioisostere—a functional group with similar steric and electronic properties—is a common strategy in medicinal chemistry to improve metabolic stability, cell permeability, and bioavailability. nih.govresearchgate.net

A variety of amide bioisosteres have been developed and can be incorporated into analogues of this compound. nih.gov

Common Amide Isosteres and Their Synthesis:

Thioamides: The replacement of the carbonyl oxygen with sulfur results in a thioamide. This modification can alter hydrogen bonding capacity and lipophilicity. nih.gov Thioamides can be synthesized from the corresponding amide by treatment with reagents like Lawesson's reagent.

Ureas and Sulfonamides: Ureas conserve the hydrogen bond donor and acceptor properties of amides. nih.gov Sulfonamides are another potential replacement, though they can sometimes lead to solubility issues. cambridgemedchemconsulting.com The synthesis of ureas can be achieved by reacting a 3-chlorophenyl isocyanate with pentylamine, while sulfonamides are formed from the reaction of a 3-chlorobenzenesulfonyl chloride with pentylamine.

Heterocyclic Rings: Five-membered aromatic rings such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles are widely used as metabolically stable amide isosteres. nih.govdrughunter.com These heterocycles can mimic the planarity and dipole moment of the amide bond. nih.gov

1,2,4-Oxadiazoles: Can be synthesized by the cyclization of an O-acyl amidoxime, which is formed from the reaction of a nitrile with hydroxylamine (B1172632) followed by acylation. mdpi.com

1,2,3-Triazoles: Often prepared using the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), which offers high yields and mild reaction conditions. cambridgemedchemconsulting.com

Table 3: Amide Isosteres and General Synthetic Approaches

IsostereGeneral StructureSynthetic Precursors
ThioamideAr-C(=S)NH-RThis compound + Lawesson's reagent
UreaAr-NHC(=O)NH-R3-Chlorophenyl isocyanate + Pentylamine
SulfonamideAr-SO₂NH-R3-Chlorobenzenesulfonyl chloride + Pentylamine
1,2,4-OxadiazoleAr-C₂N₂O-R3-Chlorobenzonitrile, Hydroxylamine, Pentanoyl chloride
1,2,3-TriazoleAr-C₂N₃H-R3-Chlorophenyl azide (B81097) + Hept-1-yne

Chiral Analogues and Enantioselective Synthesis

The introduction of chirality into analogues of this compound can lead to enantiomers with different biological activities, potencies, and metabolic profiles. Chirality can be introduced at several positions, including the pentyl chain or on substituents attached to the aromatic ring.

Strategies for Introducing Chirality:

Chiral Pentyl Chain Analogues: Using a chiral amine, such as (R)- or (S)-1-methylbutylamine, in the amide formation step results in a chiral centre on the N-alkyl chain.

Axial Chirality: In appropriately substituted analogues, hindered rotation around the N-aryl or C-aryl bond can lead to atropisomers, a form of axial chirality. Catalytic enantioselective methods have been developed for the synthesis of N-C axially chiral compounds. nih.gov

The enantioselective synthesis of chiral amides is a significant area of research, with several methods available to control the stereochemical outcome. rsc.orgnih.gov

Resolution of Racemates: A classical approach where a racemic mixture of a chiral intermediate (e.g., a chiral amine or carboxylic acid) is separated into its constituent enantiomers using a chiral resolving agent.

Chiral Pool Synthesis: Utilizing readily available enantiopure starting materials, such as chiral amino acids or natural products, to synthesize the target chiral analogue.

Asymmetric Catalysis: This modern approach employs a chiral catalyst to favor the formation of one enantiomer over the other. Examples include:

Enantioselective N-alkylation: The alkylation of a primary amide using a chiral catalyst to create a new stereocenter. nih.govresearchgate.net

Catalytic Enantioselective N-Allylation: Palladium-catalyzed reactions have been used to synthesize N-C axially chiral sulfonamides, a strategy that could be adapted for benzamide (B126) analogues. nih.gov

The development of racemization-free coupling reagents is also crucial for synthesizing chiral peptide and amide bonds without loss of stereochemical integrity. rsc.org

Molecular Interactions and Biochemical Target Engagement in Vitro Studies

Investigation of Molecular Recognition Mechanisms with Macromolecules

While direct experimental data on the molecular recognition of 3-chloro-N-pentylbenzamide is not extensively available in public literature, the well-established bioactivities of the benzamide (B126) scaffold, including various chloro-substituted analogs, provide a strong basis for inferring its potential interactions with biological macromolecules. The chemical structure, featuring a chlorinated benzene (B151609) ring, an amide linkage, and a pentyl chain, suggests the capacity for a range of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and halogen bonding, which are critical for molecular recognition by proteins.

Enzyme Inhibition or Activation (Mechanistic Focus)

Benzamide derivatives are known to interact with a variety of enzymes, often acting as inhibitors. For instance, derivatives of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide have been shown to be potent inhibitors of α-glucosidase and α-amylase tandfonline.com. The mechanism of inhibition by such compounds often involves the benzamide moiety forming key hydrogen bonds with amino acid residues in the active site of the enzyme, while the substituted phenyl ring and the alkyl/aryl groups engage in hydrophobic or other specific interactions that contribute to the binding affinity and inhibitory potency.

Receptor Binding and Ligand-Protein Interactions

The benzamide scaffold is a common feature in ligands for various receptors, particularly G protein-coupled receptors (GPCRs). For example, N-alkyl-substituted benzamides have been developed as highly selective delta opioid receptor agonists nih.gov. The structure-activity relationship (SAR) studies of these compounds revealed that the nature of the N-alkyl substituent significantly influences binding affinity and selectivity nih.gov.

For this compound, the N-pentyl group could play a crucial role in its interaction with a receptor's binding pocket. The length and flexibility of the pentyl chain may allow it to adapt to the specific topology of a hydrophobic sub-pocket within the receptor. The chloro-substituted benzamide core would likely be involved in forming key interactions with polar or aromatic residues in the binding site. For instance, studies on N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine (B1216132) receptor subtype 1 (M1) antagonists have shown that substitutions on the benzamide ring can modulate potency and selectivity nih.gov. Therefore, it is plausible that this compound could exhibit affinity for one or more receptor subtypes, with its binding mechanism involving a combination of hydrophobic and polar interactions.

Biophysical Techniques for Binding Affinity Determination

To quantify the interaction between this compound and its potential macromolecular targets, several biophysical techniques can be employed. These methods provide valuable data on binding affinity, stoichiometry, and thermodynamics.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of molecular interactions nih.gov. In a typical SPR experiment to study this compound, a purified target protein (e.g., an enzyme or receptor) would be immobilized on a sensor chip. A solution containing this compound would then be flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

This technique can provide kinetic data, including the association rate constant (k_on) and the dissociation rate constant (k_off), from which the equilibrium dissociation constant (K_D) can be calculated, providing a measure of binding affinity. SPR has been widely used in drug discovery to study target-ligand interactions nih.gov.

Below is a hypothetical data table illustrating the type of results that could be obtained from an SPR experiment.

Analyte (this compound Conc.)Association Rate (k_on) (M⁻¹s⁻¹)Dissociation Rate (k_off) (s⁻¹)Dissociation Constant (K_D) (M)
1 µM1.2 x 10⁴2.5 x 10⁻³2.08 x 10⁻⁷
5 µM1.3 x 10⁴2.4 x 10⁻³1.85 x 10⁻⁷
10 µM1.2 x 10⁴2.6 x 10⁻³2.17 x 10⁻⁷

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is another label-free technique that directly measures the heat changes associated with a binding event malvernpanalytical.com. This method provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding malvernpanalytical.comnih.gov.

In an ITC experiment, a solution of this compound would be titrated into a sample cell containing the target macromolecule. The heat released or absorbed upon binding is measured. The resulting data are plotted as heat change per injection versus the molar ratio of the ligand to the protein. Fitting this data to a binding model yields the thermodynamic parameters. ITC is considered a gold standard for characterizing binding interactions in solution nih.gov.

A hypothetical ITC data table is presented below:

ParameterValue
Stoichiometry (n)1.1 ± 0.1
Binding Affinity (K_D)5.2 x 10⁻⁷ M
Enthalpy Change (ΔH)-8.5 kcal/mol
Entropy Change (ΔS)5.4 cal/mol·K

Cell-Free System Studies on Target Engagement

Cell-free protein synthesis (CFPS) systems have emerged as powerful platforms for studying protein-ligand interactions and for target discovery idtdna.combiorxiv.orgresearchgate.net. These systems utilize cell extracts containing all the necessary machinery for transcription and translation to produce a target protein in vitro. The open nature of cell-free systems allows for direct access to the synthesized protein and the manipulation of the reaction environment, making them ideal for studying target engagement of small molecules like this compound.

To investigate the target engagement of this compound, a specific protein of interest could be synthesized in a cell-free system. The compound can then be introduced into the system, and its effect on the protein's synthesis, folding, or activity can be monitored. For instance, if this compound binds to and stabilizes the target protein, an increase in the yield of soluble protein might be observed. Alternatively, if the target is an enzyme, its activity can be assayed directly in the cell-free reaction mixture in the presence of the compound.

Furthermore, cell-free systems can be used for target identification. A library of proteins can be synthesized in parallel in the presence of a labeled version of this compound, allowing for the identification of binding partners through techniques like affinity purification or pull-down assays biorxiv.orgresearchgate.net.

Mechanistic Basis of Selectivity and Promiscuity at the Molecular Level

A comprehensive understanding of a compound's selectivity and potential for promiscuity—the ability to bind to multiple targets—is fundamental in drug discovery and chemical biology. This understanding is built upon detailed molecular-level investigations that are currently unavailable for this compound.

The selectivity of a molecule is determined by the specific three-dimensional arrangement of its functional groups and how they complement the binding site of a biological target. Factors such as the size, shape, and electronic properties of the pentyl group and the chloro-substituent on the benzamide core of this compound would be critical in governing its interactions with protein pockets or nucleic acid grooves. The interplay of hydrophobic interactions from the pentyl chain and potential halogen bonding from the chlorine atom, combined with hydrogen bonding capabilities of the amide linkage, would define its binding profile.

Promiscuity, on the other hand, often arises from more general, less specific interactions, such as broad hydrophobic contacts, or the ability of a molecule to adopt multiple conformations that can fit into different binding sites. To ascertain whether this compound is selective for a particular target or exhibits promiscuity, it would need to be screened against a panel of relevant biological targets, such as receptors, enzymes, and ion channels.

In the absence of such empirical data, it is not possible to construct data tables of binding affinities (Kd), inhibition constants (Ki), or IC50 values, which are the standard metrics for quantifying target engagement and selectivity. Furthermore, without knowledge of its primary biological target(s), a meaningful discussion on the mechanistic basis of its selectivity cannot be undertaken. Further experimental research is required to elucidate the biochemical profile of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlation of Structural Features with Molecular Interaction Profiles

The molecular architecture of 3-chloro-N-pentylbenzamide, comprising a substituted benzamide (B126) core, dictates its potential interactions with biological targets. The key structural components include the 3-chloro-substituted phenyl ring, the amide linkage, and the N-pentyl chain. Each of these features plays a distinct role in the molecule's interaction profile.

The Benzamide Core: The central benzamide moiety serves as a scaffold for the other functional groups. The amide group itself is a crucial site for hydrogen bonding, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group as a hydrogen bond donor. This dual functionality allows for specific and directional interactions within a receptor's binding pocket.

The 3-Chloro Phenyl Ring: The phenyl ring provides a rigid platform for hydrophobic interactions, such as pi-pi stacking or van der Waals forces, with aromatic residues in a binding site. The chlorine atom at the 3-position significantly influences the electronic properties of the ring. As an electron-withdrawing group, it can modulate the charge distribution and potentially engage in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

Impact of Substituent Effects on Reactivity and Binding Energetics

Substituents on the benzamide scaffold have a profound impact on the molecule's reactivity and its binding energetics with a biological target.

Steric and Lipophilic Effects of the N-Pentyl Group: The N-pentyl group primarily contributes to the steric bulk and lipophilicity of the molecule. An increase in the length of the N-alkyl chain generally enhances lipophilicity, which can lead to stronger hydrophobic interactions and improved binding affinity, up to a certain point where steric hindrance may become a limiting factor. The optimal length of the alkyl chain is often target-dependent.

The interplay of these substituent effects is critical in determining the binding energetics. A favorable binding event is characterized by a negative change in Gibbs free energy (ΔG), which is a function of both enthalpy (ΔH) and entropy (ΔS). The formation of strong hydrogen bonds and favorable van der Waals interactions contributes to a negative enthalpy change, while the displacement of water molecules from a hydrophobic binding site upon ligand binding results in a positive entropy change.

Computational Approaches to SAR/SPR Analysis

In the absence of extensive experimental data, computational methods provide valuable insights into the SAR and SPR of this compound.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, molecular docking simulations could identify potential binding modes and key interactions with a target protein. For instance, simulations might reveal hydrogen bonding between the amide group and polar residues, and hydrophobic interactions involving the pentyl chain and the chlorinated phenyl ring.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a dataset of related benzamide derivatives, a QSAR model could be developed to predict the activity of this compound based on its calculated molecular descriptors.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. For a series of active benzamide compounds, a pharmacophore model could be generated, highlighting the key features such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. The fit of this compound to such a model would indicate its potential for similar biological activity.

These computational approaches are instrumental in rationalizing the observed activities of compounds and in guiding the design of new analogs with improved properties.

Ligand Efficiency and Molecular Descriptors in Relationship Studies

Ligand efficiency (LE) is a metric used to assess the binding potency of a compound in relation to its size. It is a valuable tool in lead optimization, as it helps in identifying small, efficient molecules that have a higher potential for development into drugs. LE is calculated as the binding energy per non-hydrogen atom.

Other important molecular descriptors provide a quantitative measure of the physicochemical properties of this compound and are crucial for SPR studies. These descriptors, predicted using computational tools like SwissADME, are summarized in the table below.

PropertyValue
Molecular Formula C12H16ClNO
Molecular Weight 225.72 g/mol
LogP (Lipophilicity) 3.56
Topological Polar Surface Area (TPSA) 29.10 Ų
Hydrogen Bond Acceptors 1
Hydrogen Bond Donors 1
Rotatable Bonds 5
Water Solubility Poorly soluble

These descriptors provide a comprehensive profile of the molecule's properties. The LogP value of 3.56 indicates a significant lipophilic character, consistent with the presence of the pentyl chain and the chlorinated phenyl ring. The TPSA of 29.10 Ų suggests good potential for membrane permeability. The presence of one hydrogen bond donor and one acceptor confirms the potential for specific interactions with a biological target. The number of rotatable bonds gives an indication of the molecule's conformational flexibility.

By analyzing these descriptors in conjunction with biological activity data for a series of related compounds, it is possible to establish robust structure-property and structure-activity relationships, which are essential for the rational design of new and improved molecules.

Emerging Research Directions and Future Perspectives for Benzamide Chemistry

Integration of Artificial Intelligence and Machine Learning in Compound Design

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is revolutionizing the design and discovery of novel benzamide (B126) derivatives. These computational tools are being employed to predict molecular properties, optimize reaction conditions, and even design new compounds with desired activities.

Predictive Modeling for Structure-Activity Relationships (SAR): For a compound like 3-chloro-N-pentylbenzamide, AI algorithms can analyze vast datasets of existing benzamide structures and their associated biological activities. By identifying subtle patterns in these datasets, machine learning models can predict the potential therapeutic efficacy of novel derivatives. For instance, a model could predict how modifications to the pentyl chain or the position of the chloro substituent on the phenyl ring of this compound would affect its binding affinity to a specific biological target. This predictive power significantly reduces the number of compounds that need to be synthesized and tested, accelerating the drug discovery pipeline.

Generative Models for de novo Design: Generative AI models can design entirely new benzamide molecules from scratch. These models, trained on the principles of chemical structure and bonding, can generate novel molecular architectures that are likely to possess desired pharmacological properties. For example, a generative model could be tasked with designing a library of 3-chloro-N-alkylbenzamides with optimized solubility and metabolic stability profiles.

Applications as Advanced Materials Precursors

The rigid and planar structure of the benzamide group, coupled with its ability to form strong hydrogen bonds, makes it an excellent building block for advanced materials. Aromatic polyamides, or aramids, are a class of high-performance polymers derived from aromatic diamines and diacyl chlorides. These materials exhibit exceptional strength, thermal stability, and chemical resistance.

While this compound itself is a small molecule, the underlying benzamide chemistry is central to the production of these advanced polymers. For instance, para-aramid fibers, such as Kevlar®, are synthesized from the polymerization of p-phenylenediamine (B122844) and terephthaloyl chloride. The resulting polymer chains are highly ordered and form extensive hydrogen-bonded networks, which are responsible for their remarkable mechanical properties.

Meta-aramid fibers, like Nomex®, are produced from m-phenylenediamine (B132917) and isophthaloyl chloride. The meta-orientation of the linkages results in a less rigid polymer chain, leading to excellent thermal and electrical insulation properties. The synthesis of these materials involves the formation of amide bonds between aromatic rings, a reaction analogous to the synthesis of this compound from 3-chlorobenzoyl chloride and pentylamine.

Future research in this area is focused on developing new aramid-like polymers with enhanced properties. By incorporating different functional groups onto the aromatic rings of the monomers, researchers can tune the properties of the resulting polymers. For example, the introduction of a chlorine atom, as in this compound, could potentially enhance the flame retardancy of the resulting polymer. The principles of benzamide chemistry are thus fundamental to the design and synthesis of the next generation of advanced materials.

Development of Novel Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with and report on the presence or activity of a specific biological target, such as a protein or enzyme. The benzamide scaffold is an attractive framework for the development of such probes due to its synthetic tractability and its prevalence in biologically active molecules.

A derivative of this compound could be functionalized to serve as a chemical probe. For example, a fluorescent dye could be attached to the pentyl chain. If the parent benzamide is known to bind to a particular protein, the resulting fluorescent probe could be used to visualize the localization and dynamics of that protein within a living cell using fluorescence microscopy.

Furthermore, photoreactive groups can be incorporated into the benzamide structure. Upon photoactivation, these groups form a covalent bond with the target protein, allowing for its identification and characterization through techniques like mass spectrometry. This approach, known as photoaffinity labeling, is a powerful tool for identifying the molecular targets of bioactive compounds.

The design of effective chemical probes requires a delicate balance between maintaining the binding affinity of the parent molecule and incorporating the necessary reporter or reactive groups. The modular nature of benzamide synthesis, involving the coupling of a carboxylic acid derivative with an amine, provides a straightforward way to systematically explore different attachment points and linkers for the reporter group, thereby optimizing the performance of the chemical probe.

Exploration of Bioorthogonal Chemistry in Benzamide Functionalization

Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. These reactions provide a powerful means to selectively modify biomolecules in their native environment. The principles of bioorthogonal chemistry can be applied to the functionalization of benzamides for various biological applications.

For instance, a "clickable" functional group, such as an azide (B81097) or an alkyne, could be incorporated into the structure of this compound. This modified benzamide could then be introduced into a biological system. If the benzamide localizes to a specific cellular compartment or binds to a particular protein, its location can be revealed by introducing a complementary "click" reagent that is tagged with a fluorescent dye or an affinity label. The bioorthogonal reaction between the benzamide and the tagged reagent will then selectively label the target of interest.

This strategy allows for the study of the distribution and interactions of benzamide-containing molecules in a biological context with high specificity. The development of new bioorthogonal reactions and the incorporation of bioorthogonal handles into benzamide structures are active areas of research with the potential to provide new insights into the biological roles of these important molecules.

Sustainable Synthesis and Biocatalytic Approaches

The chemical industry is increasingly focused on developing more sustainable and environmentally friendly synthetic methods. For the synthesis of benzamides, this includes the use of greener solvents, the development of catalytic reactions that minimize waste, and the exploration of biocatalytic approaches.

Traditional methods for synthesizing benzamides often involve the use of stoichiometric amounts of coupling reagents, which generate significant amounts of waste. Modern research is focused on developing catalytic methods that can achieve the same transformation with higher efficiency and lower environmental impact.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a particularly promising avenue for the sustainable synthesis of benzamides. Enzymes operate under mild reaction conditions (neutral pH and ambient temperature) and in aqueous solvents, and they can exhibit high levels of selectivity. Lipases and amidases are classes of enzymes that have been shown to catalyze the formation of amide bonds. The use of such enzymes for the synthesis of this compound could significantly reduce the environmental footprint of its production.

Furthermore, researchers are exploring the use of renewable starting materials for the synthesis of benzamides. For example, lignin, a complex polymer found in plant cell walls, can be broken down into aromatic compounds that can serve as precursors for benzoyl chloride derivatives. Combining these renewable feedstocks with biocatalytic methods represents a key step towards a truly sustainable production of benzamides.

Q & A

Q. What are the optimal synthetic routes for preparing 3-chloro-N-pentylbenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of benzamide derivatives typically involves coupling a benzoyl chloride with an amine. For this compound, 3-chlorobenzoyl chloride reacts with pentylamine in an aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to form the amide bond . Key factors affecting yield include:
  • Temperature : Room temperature or mild heating (40–60°C) minimizes side reactions.
  • Solvent Choice : Polar aprotic solvents enhance nucleophilicity of the amine.
  • Purification : Recrystallization from ethanol or column chromatography improves purity .
    Note: Contradictions in yields may arise from variations in stoichiometry or solvent drying methods.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 7.4–8.0 ppm (aromatic protons), δ 3.3 ppm (N-pentyl CH₂), and δ 1.2–1.6 ppm (pentyl CH₂/CH₃) confirm structure .
  • ¹³C NMR : Signals near δ 165 ppm (amide carbonyl) and δ 45–55 ppm (N-pentyl carbons) .
  • IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) .
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₂H₁₆ClNO .

Q. How can researchers verify the purity of this compound?

  • Methodological Answer :
  • Melting Point Analysis : Compare observed melting point with literature values; deviations >2°C suggest impurities .
  • Chromatography : HPLC or TLC with a suitable mobile phase (e.g., ethyl acetate/hexane) to confirm homogeneity .
  • Elemental Analysis : Match experimental C/H/N/Cl percentages with theoretical values .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact the bioactivity of this compound analogs?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic synthesis of analogs (e.g., varying halogen positions or alkyl chain lengths) followed by bioassays. For example:
  • Chlorine Position : Meta-substitution (3-chloro) enhances electronic effects on the aromatic ring, potentially improving receptor binding .
  • Alkyl Chain Length : Longer chains (e.g., pentyl vs. methyl) may increase lipophilicity, affecting membrane permeability .
    Experimental Design: Use in vitro assays (e.g., enzyme inhibition) and molecular docking to correlate structural features with activity .

Q. What crystallographic data are available for this compound, and how do intermolecular interactions influence its solid-state structure?

  • Methodological Answer : Single-crystal X-ray diffraction reveals:
  • Dihedral Angles : Between aromatic and amide planes (e.g., ~88.5° in similar benzamides), affecting packing .
  • Hydrogen Bonding : N-H⋯O interactions form C(4) chains, stabilizing the crystal lattice .
    Data Interpretation: Use software like DIAMOND or Mercury to visualize Hirshfeld surfaces and quantify interactions (e.g., π-π stacking) .

Q. How should researchers resolve contradictions in solubility or stability data for this compound across studies?

  • Methodological Answer :
  • Controlled Replication : Repeat experiments under standardized conditions (e.g., solvent purity, temperature).
  • Advanced Analytics : Use DSC (differential scanning calorimetry) to study thermal stability and DLS (dynamic light scattering) for solubility profiling .
  • Literature Review : Cross-reference methodologies from crystallography (e.g., ) and synthetic chemistry (e.g., ) to identify protocol discrepancies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.